5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid
Description
5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid (CAS: 1036438-70-6) is a derivative of 2-hydroxybenzoic acid (salicylic acid) featuring a sulfonyl group linked to an azepane (7-membered saturated nitrogen heterocycle). Its molecular formula is C₁₃H₁₇NO₅S, with a molar mass of 299.34 g/mol . Key physicochemical properties include a predicted density of 1.402±0.06 g/cm³, boiling point of 512.3±60.0 °C, and a pKa of 2.65±0.10, indicating moderate acidity .
Properties
Molecular Formula |
C13H17NO5S |
|---|---|
Molecular Weight |
299.34 g/mol |
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H17NO5S/c15-12-6-5-10(9-11(12)13(16)17)20(18,19)14-7-3-1-2-4-8-14/h5-6,9,15H,1-4,7-8H2,(H,16,17) |
InChI Key |
AWMHDVDDFVKBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a dihaloalkane can lead to the formation of the azepane ring.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the azepane ring with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment to the Hydroxybenzoic Acid Moiety: The final step involves the coupling of the sulfonylated azepane with 2-hydroxybenzoic acid. This can be achieved through a condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid with structurally related 2-hydroxybenzoic acid derivatives, focusing on substituents, physicochemical properties, and biological activities.
Note: Molar masses marked with () were calculated based on molecular formulas derived from structural descriptions.*
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The azepane sulfonyl group in the target compound introduces a bulky, lipophilic moiety, which may enhance membrane permeability compared to smaller substituents like the bis(3-methylbut-2-enyl)amino group in Compound 3 .
Synthesis Complexity: The azepane sulfonyl derivative likely requires multi-step sulfonylation, whereas simpler analogs (e.g., Compound 3) are synthesized via direct alkylation of 5-aminosalicylic acid . Diazenyl-sulfamoyl derivatives () involve complex coupling reactions, highlighting the trade-off between structural complexity and synthetic feasibility .
Thermal and Chemical Stability :
- The predicted high boiling point (512.3°C ) of the azepane sulfonyl compound suggests greater thermal stability compared to bromo-ketone derivatives (m.p. ~65°C) .
Pharmacological Potential: While the target compound lacks explicit activity data, its structural analogs demonstrate diverse effects:
Biological Activity
5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid is a compound that has garnered attention due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a CAS number of 1800416-05-0. Its structure includes:
- An azepan ring , which contributes to its biological activity.
- A sulfonamide group , known for its antibacterial properties.
- A 2-hydroxybenzoic acid moiety , enhancing solubility and interaction with biological targets.
The biological activity of 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid is primarily attributed to the sulfonamide functional group, which is known to exhibit various pharmacological effects. Preliminary studies suggest that the compound may interact with specific enzymes and receptors, potentially modulating biochemical pathways involved in disease processes.
Antibacterial Properties
The sulfonamide group in this compound suggests potential antibacterial activity. Sulfonamides are well-documented for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific activity of 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid against various bacterial strains remains under investigation but shows promise based on structural similarities with known sulfonamide antibiotics.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid may act as inhibitors of specific enzymes involved in cancer progression. For example, the inhibition of phosphodiesterase enzymes (PDEs) can lead to elevated levels of cyclic nucleotides, which may induce apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid:
Potential Therapeutic Applications
Given its structural features and preliminary findings, 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzoic acid may have several therapeutic applications:
- Antibacterial Treatments : Potential use in treating infections caused by resistant bacterial strains.
- Cancer Therapy : As a PDE inhibitor, it may be explored for its ability to enhance cGMP levels in cancer cells, promoting apoptosis.
- Anti-inflammatory Applications : The compound's ability to modulate immune responses could be beneficial in treating autoimmune diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
